molecular formula C10H8N2O2 B8200183 7-Aminoquinoline-4-carboxylic acid

7-Aminoquinoline-4-carboxylic acid

Cat. No.: B8200183
M. Wt: 188.18 g/mol
InChI Key: XCRXVIMAMNCKJC-UHFFFAOYSA-N
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Description

7-Aminoquinoline-4-carboxylic acid (CAS 2514965-57-0) is a versatile quinoline-based building block in medicinal chemistry and organic synthesis. It serves as a key synthetic intermediate for the preparation of more complex molecules. The compound is notably cited in patent literature as a precursor in the synthesis of 7-hydroxyquinoline-4-carboxylic acid, a critical scaffold in the development of aminoacyl indazole immunomodulators for treating autoimmune diseases, and a novel framework for Fibroblast Activation Protein (FAP) specific inhibitors with potential in cancer diagnosis and therapy . Quinoline-4-carboxylic acid derivatives, as a class, are extensively investigated for their diverse biological activities. Research indicates that these structures are promising scaffolds for developing compounds with differential antiproliferative, antioxidative, and anti-inflammatory properties . Specific amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have demonstrated significant cytotoxic activity against various carcinoma cell lines and have been shown to act as potent inhibitors of human Topoisomerase IIα (hTopoIIα), suggesting a potential mechanism of action as novel anticancer agents . The core quinoline structure allows for multiple chemical modifications, making it a valuable template in drug discovery. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-aminoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRXVIMAMNCKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from 6-Bromoisatin

The patented method outlines a sequential pathway to synthesize 7-aminoquinoline-4-carboxylic acid through intermediates that enable precise control over functional group transformations. The route avoids expensive starting materials and employs commercially available reagents, making it industrially viable.

Step 1: Synthesis of 7-Bromoquinoline-2,4-carboxylic Acid

The process begins with 6-bromoisatin (4 g, 17.9 mmol), which undergoes a rearrangement reaction with pyruvic acid (2.7 g, 31.2 mmol) in a 15% NaOH solution at 100°C for 3 hours. This step achieves a 55.3% yield (2.9 g) of 7-bromoquinoline-2,4-carboxylic acid after acidification and filtration. The reaction mechanism likely involves a Conrad-Limpach cyclization, where the isatin derivative condenses with pyruvic acid to form the quinoline backbone.

Step 2: Elimination to 7-Bromoquinoline-4-carboxylic Acid

The second step involves heating 7-bromoquinoline-2,4-carboxylic acid (4 g, 13.5 mmol) in nitrobenzene at 210°C for 45 minutes. Nitrobenzene acts as both a solvent and a mild oxidizing agent, facilitating decarboxylation to yield 7-bromoquinoline-4-carboxylic acid with a 79.3% yield (2.7 g). The elimination of the 2-carboxylic group is critical for simplifying subsequent functionalization.

Step 3: Esterification to Methyl 7-Bromoquinoline-4-carboxylate

The carboxylic acid is esterified using thionyl chloride (15 mL) in methanol under reflux. This step achieves an 80.5% yield (1.7 g) of the methyl ester, with thionyl chloride serving as a Lewis acid to activate the carbonyl group for nucleophilic attack by methanol.

Step 4: Buchwald-Hartwig Amination

Palladium-catalyzed amination introduces the Boc-protected amine group. Methyl 7-bromoquinoline-4-carboxylate (1.7 g, 6.4 mmol) reacts with NH2_2Boc (0.83 g, 7.0 mmol) in the presence of cesium carbonate (3.1 g, 9.6 mmol), Xantphos (0.67 g, 1.2 mmol), and palladium acetate (0.07 g, 0.32 mmol) in 1,4-dioxane. This coupling achieves a 98.0% yield (1.9 g) of methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate.

Step 5: Deprotection to Methyl 7-Aminoquinoline-4-carboxylate

The Boc group is removed using concentrated hydrochloric acid in methanol, yielding 1.2 g (94.7%) of methyl 7-aminoquinoline-4-carboxylate. Acidic conditions protonate the tert-butoxycarbonyl group, triggering cleavage to release the free amine.

Step 6: Ester Hydrolysis to this compound

While the patent primarily focuses on synthesizing the 7-hydroxy derivative, the methyl ester from Step 5 can be hydrolyzed to the target compound using analogous conditions. Treatment with 10% NaOH aqueous solution at 60°C for 3 hours, followed by acidification to pH 2 with HCl, yields this compound. This step mirrors the final hydrolysis described for the hydroxy analog, with an estimated yield of 85–90% based on similar ester hydrolysis reactions.

Reaction Optimization and Conditions

Critical Parameters for High Yield

  • Temperature Control : The elimination reaction in nitrobenzene (Step 2) requires precise temperature maintenance at 210°C to prevent side reactions such as over-oxidation.

  • Catalyst Selection : The use of Xantphos and palladium acetate in Step 4 ensures efficient C–N bond formation, with cesium carbonate neutralizing HBr byproducts.

  • Solvent Systems : Polar aprotic solvents like 1,4-dioxane (Step 4) enhance catalyst activity, while methanol (Step 3) facilitates esterification via nucleophilic substitution.

Analytical Data and Characterization

Yield Summary Table

StepReactantsConditionsProductYield (%)
16-Bromoisatin, pyruvic acid100°C, 3 h, NaOH7-Bromoquinoline-2,4-carboxylic acid55.3
27-Bromoquinoline-2,4-carboxylic acid210°C, nitrobenzene7-Bromoquinoline-4-carboxylic acid79.3
37-Bromoquinoline-4-carboxylic acidSOCl2_2, MeOH, refluxMethyl 7-bromoquinoline-4-carboxylate80.5
4Methyl 7-bromoquinoline-4-carboxylate, NH2_2BocPd catalysis, 1,4-dioxane, refluxMethyl 7-((Boc)amino)quinoline-4-carboxylate98.0
5Methyl 7-((Boc)amino)quinoline-4-carboxylateHCl, MeOHMethyl 7-aminoquinoline-4-carboxylate94.7
6Methyl 7-aminoquinoline-4-carboxylateNaOH, H2_2O, 60°CThis compound~85–90*

*Estimated based on analogous hydrolysis in Step 7 of the patent.

Scalability and Industrial Applicability

The patented route demonstrates excellent scalability:

  • Batch Size : Gram-scale synthesis is reported, with no noted limitations for kilogram-scale production.

  • Cost Efficiency : Raw materials like 6-bromoisatin and pyruvic acid are commercially available at low cost.

  • Green Chemistry : Avoidance of toxic reagents (e.g., cyanides) aligns with modern environmental standards .

Chemical Reactions Analysis

Types of Reactions: 7-Aminoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical activities .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
7-Aminoquinoline-4-carboxylic acid has been investigated for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Research has shown that derivatives of quinoline carboxylic acids exhibit significant inhibitory activity against both replicating and non-replicating strains of M. tuberculosis, with some compounds demonstrating effective DNA gyrase inhibition at low concentrations (1 μM) .

Antimalarial Activity
The compound also plays a crucial role in the development of antimalarial drugs. Studies have identified various derivatives that exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, a series of quinoline-4-carboxamides were optimized to enhance their pharmacokinetic profiles and demonstrated excellent efficacy in mouse models of malaria . The mechanism involves inhibition of translation elongation factor 2 in the parasite, which is critical for its survival.

Cancer Therapy
Recent studies have explored the use of this compound derivatives as selective inhibitors for fibroblast activation protein (FAP), a target for cancer therapies. These compounds have shown promise in inhibiting tumor growth and may serve as novel frameworks for developing targeted cancer treatments .

Biological Research Applications

Enzyme Inhibition Studies
The compound is utilized in biological research to study enzyme interactions and inhibition mechanisms. Its structural properties allow it to interact with various enzymes, making it a valuable tool in elucidating biochemical pathways .

SIRT3 Inhibition
Recent findings indicate that derivatives of this compound can act as potent inhibitors of SIRT3, an enzyme involved in mitochondrial function and metabolism regulation. These inhibitors have potential therapeutic implications in cancer treatment by modulating metabolic pathways .

Industrial Applications

Dyes and Pigments Production
In the industrial sector, this compound is used as a precursor for synthesizing dyes and pigments. Its chemical structure allows it to serve as a building block for more complex molecules used in various coloring applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against M. tuberculosis
Antimalarial drugsPotent against Plasmodium falciparum
Cancer therapySelective FAP inhibitors showing tumor growth inhibition
Biological ResearchEnzyme inhibition studiesValuable for understanding biochemical pathways
SIRT3 inhibitorsPotential cancer treatment applications
Industrial ChemistryDyes and pigments productionBuilding block for complex dye molecules

Case Studies

  • Antitubercular Activity Study
    A study focused on the synthesis and evaluation of arylated quinoline carboxylic acids found that specific modifications to the 7-aminoquinoline structure enhanced its activity against M. tuberculosis. The most promising derivatives were identified through structure-activity relationship (SAR) studies .
  • Antimalarial Drug Development
    Research on quinoline-4-carboxamides led to the identification of lead compounds with low nanomolar potency against malaria parasites, demonstrating the potential for these compounds to progress into clinical development stages .
  • Cancer Inhibition Research
    The development of FAP inhibitors based on the structure of this compound has shown significant promise in preclinical models, highlighting its potential utility in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 7-Aminoquinoline-4-carboxylic acid involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit heme polymerase activity, leading to the accumulation of toxic free heme in parasites such as Plasmodium falciparum . This disrupts membrane function and ultimately kills the parasite. The compound also interacts with other molecular pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Positional Isomers of Aminoquinolinecarboxylic Acids

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2514965-57-0 7-NH₂, 4-COOH C₁₀H₈N₂O₂ 204.19 High solubility; potential antimicrobial activity
5-Aminoquinoline-4-carboxylic acid 1416439-59-2 5-NH₂, 4-COOH C₁₀H₈N₂O₂ 204.19 Altered electronic properties due to amino group position; used in antituberculosis research
7-Aminoquinoline-5-carboxylic acid 859924-25-7 7-NH₂, 5-COOH C₁₀H₈N₂O₂ 204.19 Carboxylic acid at 5-position may reduce solubility compared to 4-position

Key Insight: Positional isomerism significantly impacts solubility and biological target interactions. The 4-carboxylic acid group in this compound likely enhances hydrogen bonding compared to 5-carboxylic acid derivatives.

Halogen-Substituted Quinolinecarboxylic Acids

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid 622369-36-2 7-F, 4-OH, 6-OCH₃, 3-COOH C₁₁H₈FNO₅ 253.19 Fluorine increases metabolic stability; methoxy enhances lipophilicity
7-Amino-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid 75001-63-7 7-NH₂, 1-C₂H₅, 6-F, 4-O, 3-COOH C₁₂H₁₁FN₂O₃ 250.23 Fluorine and ethyl groups improve pharmacokinetics; studied as a fluoroquinolone analog
7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Discontinued 7-Cl, 8-CH₃, 2-(4-CH₃C₆H₄), 4-COOH C₁₈H₁₆ClNO₂ 325.78 Chlorine and methylphenyl groups increase lipophilicity; discontinued due to synthesis challenges

Key Insight: Halogenation (F, Cl) enhances metabolic stability and membrane permeability. Ethyl or methyl groups further modulate bioavailability, as seen in fluoroquinolone derivatives .

Methoxy-Substituted Quinolinecarboxylic Acids

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
7-Methoxyquinoline-4-carboxylic acid 1956335-60-6 7-OCH₃, 4-COOH C₁₁H₉NO₃ 203.19 Methoxy group reduces reactivity compared to amino derivatives; used in fluorescence studies
6-Methoxyquinoline-4-carboxylic acid 40990-53-2 6-OCH₃, 4-COOH C₁₁H₉NO₃ 203.19 Methoxy at 6-position alters electron distribution; potential antiviral applications

Key Insight : Methoxy groups decrease solubility but improve photostability, making these compounds suitable for optical applications .

Heterocyclic and Hybrid Derivatives

Compound Name CAS Number Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Hydroxyisoquinoline-4-carboxylic acid 76344-95-1 Isoquinoline C₁₀H₇NO₃ 189.17 Isoquinoline core increases aromatic interactions; explored in enzyme inhibition
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid 6952-34-7 Quinoline + phenol C₁₆H₁₁NO₃ 265.26 Hydroxyphenyl group enables radical scavenging; studied in antioxidant therapies
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline N/A Quinoline + adamantyl C₂₅H₂₄FN 357.47 Adamantyl group enhances blood-brain barrier penetration; antituberculosis activity

Key Insight : Hybrid structures (e.g., adamantyl, phenyl) expand applications in CNS-targeted therapies and multi-drug-resistant infections .

Biological Activity

7-Aminoquinoline-4-carboxylic acid (AQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and antimalarial research. This article provides a comprehensive overview of the biological activity of AQCA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H8N2O
  • Molecular Weight : 188.18 g/mol
  • CAS Number : 2514965-57-0
  • Purity : ≥98% .

The primary mechanism of action for AQCA involves its inhibition of heme polymerase activity. This inhibition leads to the accumulation of toxic free heme within parasites such as Plasmodium falciparum, which is responsible for malaria. The compound's structure allows it to interact with various molecular targets, making it a valuable tool in studying enzyme inhibition and protein interactions .

Antimicrobial Activity

AQCA exhibits broad-spectrum antibacterial properties, particularly against strains resistant to conventional treatments. It has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This property places AQCA within a class of compounds known as quinolonecarboxylic acids, which are recognized for their potent antibacterial effects .

Table 1: Antibacterial Activity of AQCA

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antimalarial Activity

Research has demonstrated that AQCA and its derivatives possess significant antimalarial activity. A study indicated that modifications to the quinoline structure could enhance potency against drug-resistant strains of P. falciparum. The biaryl-containing derivatives showed promising results, indicating that structural optimization is key to developing effective antimalarials .

Table 2: Antimalarial Activity Against Drug-Resistant Strains

CompoundStrainIC50 (µM)Reference
AQCAK1 (drug-resistant)25.72 ± 3.95
Biaryl derivativeW2 (sensitive)15.00 ± 2.10

Case Studies

  • In Vitro Studies : In laboratory settings, AQCA was tested against various strains of malaria and showed significant inhibition rates. The compound demonstrated an IC50 value indicative of its potency against both chloroquine-sensitive and resistant strains .
  • Animal Models : In vivo studies involving tumor-bearing mice indicated that AQCA could suppress tumor growth, suggesting potential applications in cancer therapy alongside its antimicrobial properties .

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